

chemical structure of deuterated Bis(2-chloroethyl) phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(2-chloroethyl) phosphate-d8

Cat. No.: B12391953

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A Technical Guide to Deuterated Bis(2-chloroethyl) Phosphate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of deuterated Bis(2-chloroethyl) phosphate, a stable isotope-labeled compound relevant to the fields of pharmaceutical research and development. It covers the chemical structure, physicochemical properties, potential synthetic pathways, and key applications, with a focus on its role as an analytical standard.

Introduction to Deuteration in Drug Development

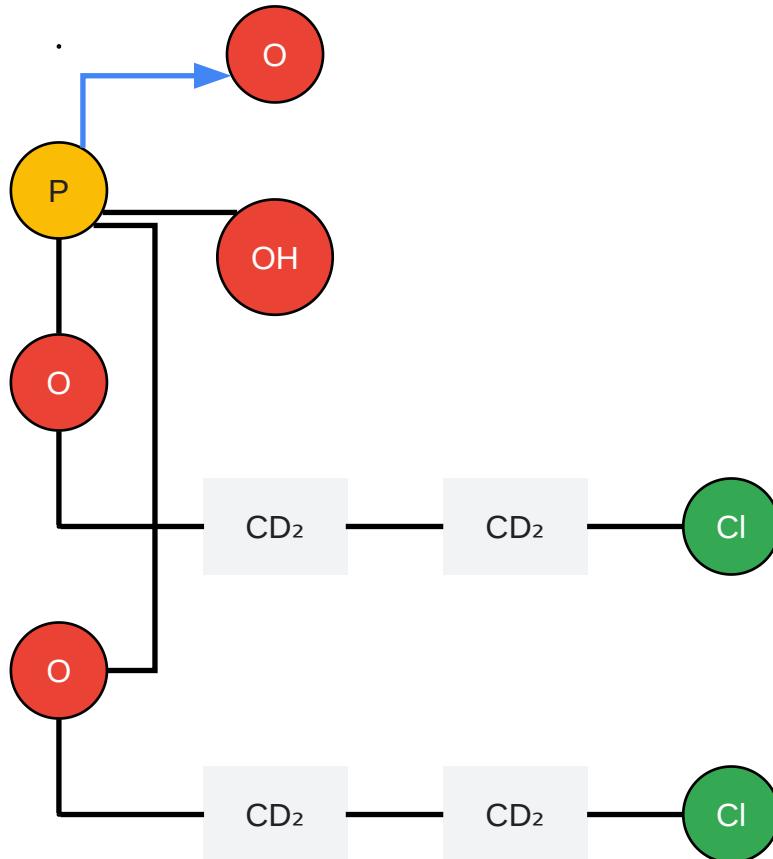
The strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium, has become a valuable tool in modern medicinal chemistry.^{[1][2]} This subtle structural modification, known as deuteration, can significantly alter a molecule's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of enzyme-catalyzed bond cleavage.^[1] This phenomenon, the kinetic isotope effect, can be leveraged to improve a drug's pharmacokinetic properties, such as increasing its half-life, enhancing systemic exposure, and reducing the formation of potentially toxic metabolites.^{[1][3]}

Beyond modifying drug metabolism, deuterated compounds are critical as internal standards for quantitative bioanalysis. Their chemical behavior is nearly identical to the non-deuterated

(endogenous) analyte, but their increased mass allows them to be distinguished by mass spectrometry. This makes them ideal for accurately quantifying the concentration of a target compound in complex biological matrices. **Bis(2-chloroethyl) phosphate-d8** serves as such an internal standard, particularly for monitoring its parent compound, a metabolite of the flame retardant Tris(2-chloroethyl) phosphate (TCEP).^[4]

Chemical Structure and Physicochemical Properties

Bis(2-chloroethyl) phosphate-d8 is the deuterium-labeled form of Bis(2-chloroethyl) phosphate, where all eight hydrogen atoms have been substituted with deuterium.



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Caption: Chemical structure of **Bis(2-chloroethyl) phosphate-d8**.

Quantitative Data Summary

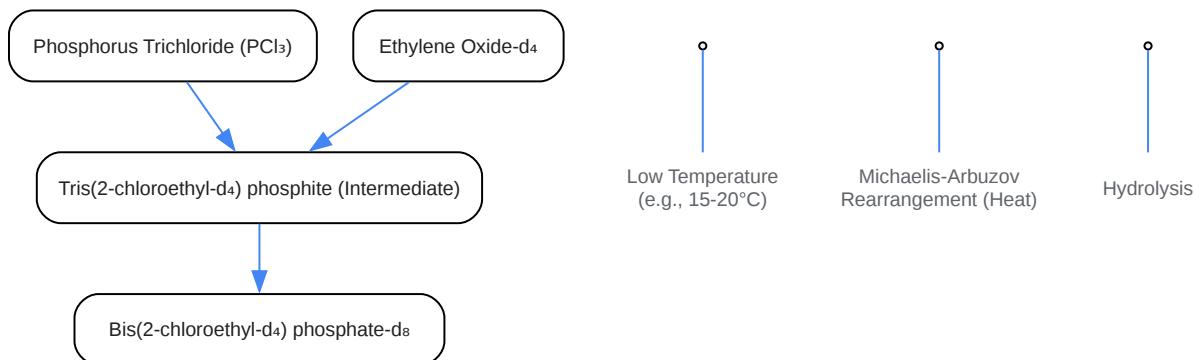
The key physicochemical properties of **Bis(2-chloroethyl) phosphate-d8** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₄ HD ₈ Cl ₂ O ₄ P	[5] [6]
Molecular Weight	231.04 g/mol	[5] [6]
CAS Number	1477495-02-5	[5] [6]
Unlabeled CAS Number	3040-56-0	[5] [6]
Appearance	Off-white to light yellow solid	[5] [6]
SMILES	<chem>CIC([2H])([2H])C([2H])OP(OC([2H])C([2H])C([2H])Cl)(O)=O</chem>	[5] [6]
Solubility	In DMSO: 1 mg/mL (4.33 mM); requires ultrasonic and warming	[5] [6]
Storage (Solid)	4°C, protect from light, stored under nitrogen	[5] [6]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month (protect from light)	[5] [6]

Experimental Protocols

Potential Synthetic Pathway

While specific synthesis protocols for the deuterated analog are not publicly detailed, a common method for preparing the non-deuterated parent compound, Bis(2-chloroethyl) 2-chloroethylphosphonate, is through a Michaelis-Arbuzov rearrangement.[\[7\]](#) This industrial process typically involves the reaction of phosphorus trichloride with ethylene oxide to form a tris(2-chloroethyl) phosphite intermediate, which then undergoes thermal rearrangement.[\[7\]](#)[\[8\]](#) A plausible pathway for the synthesis of the deuterated title compound would adapt this route using deuterated ethylene oxide (ethylene oxide-d4).



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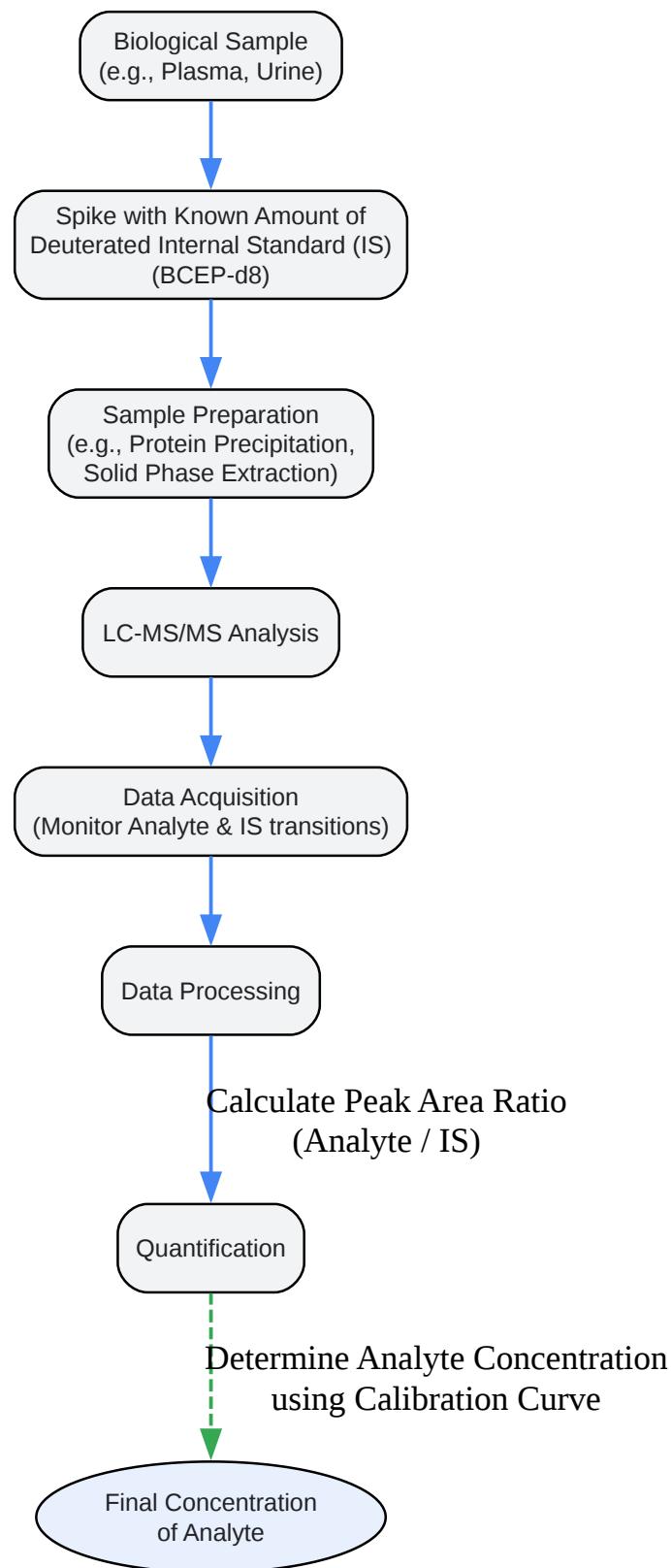
Caption: Plausible synthetic pathway via Michaelis-Arbuzov rearrangement.

General Protocol Outline:

- Phosphite Formation: Deuterated ethylene oxide (gas) is bubbled through cooled phosphorus trichloride. The reaction is exothermic and maintained at a low temperature (e.g., 15-20°C) to yield the intermediate, tris(2-chloroethyl-d₄) phosphite.[7]
- Rearrangement: The crude phosphite intermediate is heated. This thermal treatment induces the Michaelis-Arbuzov rearrangement to form the corresponding phosphonate.
- Hydrolysis: The resulting phosphonate can be hydrolyzed to yield the final Bis(2-chloroethyl-d₄) phosphate product.
- Purification: The final product would likely be purified using techniques such as distillation under reduced pressure.[7]

Application as an Internal Standard in Bioanalysis

Deuterated Bis(2-chloroethyl) phosphate is primarily used as an internal standard for the quantification of its non-deuterated analog in biological samples using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]



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Caption: Workflow for quantitative bioanalysis using a deuterated standard.

Methodology for LC-MS/MS Quantification:

- Sample Spiking: A known, fixed amount of **Bis(2-chloroethyl) phosphate-d8** is added to every sample, calibrator, and quality control sample at the beginning of the workflow.
- Extraction: The analyte and the internal standard are co-extracted from the biological matrix to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
- LC Separation: The extracted sample is injected into an LC system, where the analyte and internal standard are chromatographically separated from other components. Due to their similar physicochemical properties, they typically have very close retention times.
- MS/MS Detection: The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the deuterated internal standard. The difference in mass allows for their simultaneous but distinct detection.
- Quantification: The peak area of the analyte is measured relative to the peak area of the internal standard. This ratio is plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then calculated from this curve. The use of the internal standard corrects for variability in sample preparation, injection volume, and instrument response, leading to highly accurate and precise results.

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- To cite this document: BenchChem. [chemical structure of deuterated Bis(2-chloroethyl) phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391953#chemical-structure-of-deuterated-bis-2-chloroethyl-phosphate]

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